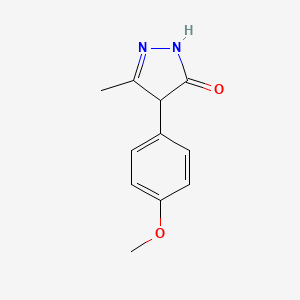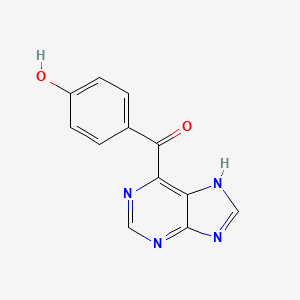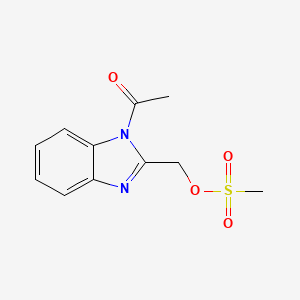![molecular formula C14H13N5OS B14004571 Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- CAS No. 37154-73-7](/img/structure/B14004571.png)
Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-: is a complex organic compound that features a purine base substituted with a benzylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- typically involves the reaction of 6-mercaptopurine with benzyl bromide to introduce the benzylthio group. This is followed by acylation with acetic anhydride to form the acetamide derivative. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, reverting to the parent purine structure.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 6-mercaptopurine.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- is used as a precursor in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzylthio group can interact with active sites of enzymes, providing insights into enzyme function and inhibition mechanisms .
Medicine: Its ability to interact with nucleic acids and proteins makes it a candidate for drug development .
Wirkmechanismus
The mechanism of action of Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- involves its interaction with molecular targets such as enzymes and nucleic acids. The benzylthio group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the purine base can intercalate with DNA, disrupting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: Lacks the benzylthio group but shares the purine base structure.
N-(6-Benzylthio-9H-purin-9-yl)acetylamino acids: These compounds have similar structures but include amino acid residues.
2-(Benzylthio)acetamide: Similar in having a benzylthio group but differs in the core structure.
Uniqueness: Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- is unique due to the combination of the benzylthio group and the purine base. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
37154-73-7 |
|---|---|
Molekularformel |
C14H13N5OS |
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
N-(6-benzylsulfanylpurin-9-yl)acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-10(20)18-19-9-17-12-13(19)15-8-16-14(12)21-7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,18,20) |
InChI-Schlüssel |
MIMNTWOYTNXEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)

![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)

![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)


